molecular formula C6H8ClNO B13612774 2-(5-Chlorofuran-2-yl)ethan-1-amine

2-(5-Chlorofuran-2-yl)ethan-1-amine

Cat. No.: B13612774
M. Wt: 145.59 g/mol
InChI Key: ZVAKQFCAOLXYFX-UHFFFAOYSA-N
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Description

2-(5-Chlorofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C6H8ClNO It is a derivative of furan, a heterocyclic aromatic compound, and contains a chlorine atom at the 5-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorofuran-2-yl)ethan-1-amine typically involves the chlorination of furan derivatives followed by amination. One common method is the reaction of 5-chlorofuran-2-carbaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The chlorine atom in the furan ring can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while substitution reactions can produce a wide range of functionalized furans.

Scientific Research Applications

2-(5-Chlorofuran-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It may be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Chlorofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chlorofuran-2-yl)ethan-1-one: A closely related compound with a ketone functional group instead of an amine.

    5-Chlorofuran-2-carbaldehyde: Another related compound with an aldehyde group.

Uniqueness

2-(5-Chlorofuran-2-yl)ethan-1-amine is unique due to the presence of both a furan ring and an amine group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

2-(5-chlorofuran-2-yl)ethanamine

InChI

InChI=1S/C6H8ClNO/c7-6-2-1-5(9-6)3-4-8/h1-2H,3-4,8H2

InChI Key

ZVAKQFCAOLXYFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Cl)CCN

Origin of Product

United States

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